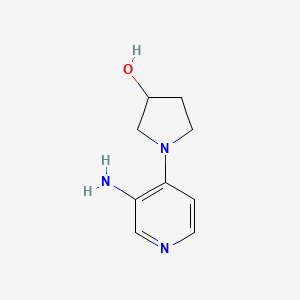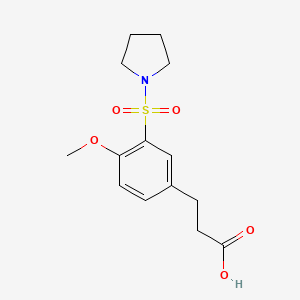
3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a methoxy group, a pyrrolidinylsulfonyl group, and a phenyl ring attached to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with malonic acid derivatives, followed by decarboxylation to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoic acid.
Reduction: Formation of 3-(4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanol.
Substitution: Formation of 4-nitro-3-(pyrrolidin-1-ylsulfonyl)phenylpropanoic acid or 4-bromo-3-(pyrrolidin-1-ylsulfonyl)phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
- 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid methyl ester
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of both a methoxy group and a pyrrolidinylsulfonyl group
Eigenschaften
Molekularformel |
C14H19NO5S |
|---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4,6,10H,2-3,5,7-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
XURPRLYAGRWADH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



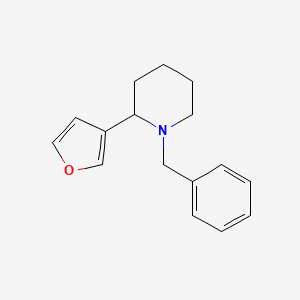
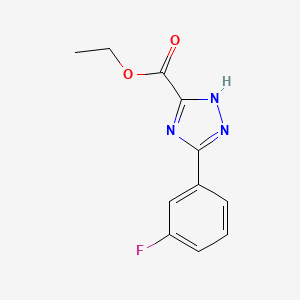
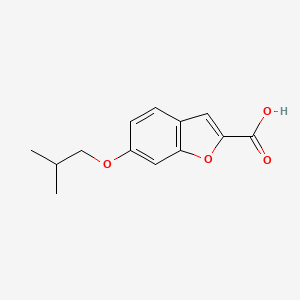


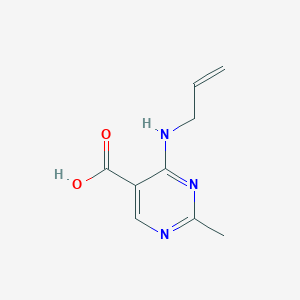

![2-(3,4-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11810299.png)


